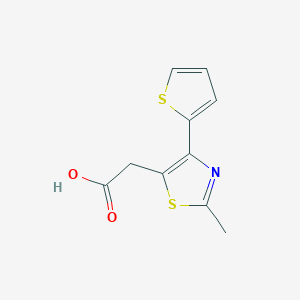

(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRSWZAVFSYARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.

Biochemical Pathways

Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

The physical state of the compound is solid, and it should be stored at room temperature.

Biological Activity

(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is an organic compound with diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and research findings.

- Molecular Formula : C10H9NO2S2

- Molecular Weight : 239.31 g/mol

- CAS Number : 314032-13-8

- Structure : The compound features a thiazole ring and a thienyl group, contributing to its biological activity.

1. Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has potent activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 |

| Candida albicans | 0.25 | 0.5 |

These results indicate that the compound exhibits low minimum inhibitory concentrations (MIC), suggesting high potency against these pathogens .

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Study: Inhibition of TNF-alpha Production

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels by approximately 40% compared to untreated controls .

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that this compound may be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation in vitro .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anti-inflammatory Action : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Anticancer Mechanism : Induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression in cancer cells .

Scientific Research Applications

Biochemical Research Applications

Proteomics Research

(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is utilized in proteomics due to its ability to interact with proteins and enzymes, facilitating the study of protein functions and interactions within biological systems. Its unique thiazole and thienyl structure allows it to serve as a probe in various biochemical assays.

Inflammation Regulation

Research indicates that this compound may play a role in regulating central inflammation pathways, making it a candidate for studies related to inflammatory diseases.

Medicinal Chemistry Applications

Pharmacological Properties

Thiazole derivatives, including this compound, exhibit diverse pharmacological activities. Notably, they have been studied for their potential as peroxisome proliferator-activated receptor agonists, which are crucial in metabolic regulation and inflammation.

Antimicrobial Activity

Case studies have demonstrated that derivatives of thiazole compounds possess significant antibacterial properties. For instance, certain synthesized thiazole derivatives showed promising results against various bacterial strains, indicating that this compound could also be effective in antimicrobial applications .

Case Studies

-

Antibacterial Activity Evaluation

A study evaluated the antibacterial properties of various thiazole-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics like Ciprofloxacin . -

Anticancer Potential

Another investigation focused on the anticancer properties of thiazole derivatives. Compounds structurally related to this compound demonstrated significant inhibition rates against cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential in oncology .

Preparation Methods

Multi-Step Organic Synthesis Involving Thiazole Ring Formation

The thiazole core of (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid is typically constructed via cyclization reactions. A prominent approach involves the Hantzsch thiazole synthesis, where α-halo ketones react with thioamides. For instance, the preparation of 2,4-dibromothiazole-5-carboxylic acid, a potential precursor, begins with the oxidation of 2,4-dibromothiazole-5-carbaldehyde using NaClO₂ and NaH₂PO₄ in aqueous conditions . This method yields a carboxylic acid derivative critical for subsequent functionalization.

Thiophene integration occurs through Suzuki-Miyaura coupling or direct alkylation. In one protocol, 3-thiopheneacetic acid undergoes esterification with ethanol and sulfuric acid under reflux to form ethyl 2-(thiophen-3-yl)acetate, achieving a 97% yield . This intermediate is then coupled to the thiazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling.

Esterification and Carboxylic Acid Functionalization

Carboxylic acid groups in the target compound are often introduced or modified through esterification. For example, 3-thiopheneacetic acid reacts with ethanol and sulfuric acid under reflux for 24 hours to produce ethyl 2-(thiophen-3-yl)acetate, which is later hydrolyzed to regenerate the acid . This step ensures compatibility with subsequent coupling reactions that require activated intermediates.

Table 1: Esterification Reaction Conditions and Yields

| Starting Material | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-Thiopheneacetic acid | H₂SO₄, EtOH | Reflux, 24 h | 97% | |

| 2,4-Dibromothiazole-5-carbaldehyde | NaClO₂, NaH₂PO₄ | H₂O, 2-methylbut-2-ene | 92% |

Halogenation and Subsequent Substitutions

Halogenation is critical for introducing reactive sites on the thiazole and thiophene rings. Chlorination of 3-thiopheneacetic acid using N-chlorosuccinimide (NCS) in acetic acid at room temperature for 12 hours yields (2,5-dichlorothien-3-yl)acetic acid with a 72% yield . This intermediate facilitates further cross-coupling reactions, such as Buchwald-Hartwig amination or Ullmann coupling, to attach the thiazole fragment.

Bromination methods are similarly effective. Methyl 4,5-dibromothiophene-2-carboxylate is synthesized via treatment of 4,5-dibromothiophene-2-carboxylic acid with methanol and H₂SO₄ under reflux . The bromine atoms serve as leaving groups during nucleophilic aromatic substitution, enabling precise regiochemical control.

Coupling Reactions for Fragment Assembly

Fragment coupling is achieved using peptide coupling reagents or transition-metal catalysts. A notable example involves the reaction of 3-thiopheneacetic acid with 4-[4-(2-phenylethyl)-1,3-thiazol-2-yl]piperidine hydrochloride using bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) and Hünig base in dichloromethane . This method yields a piperidine-thiazole-thiophene conjugate, demonstrating the versatility of carbodiimide-mediated couplings.

Table 2: Coupling Reaction Parameters

| Fragments Combined | Coupling Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| Thiopheneacetic acid + Piperidine-thiazole | PyBrOP, DIPEA | CH₂Cl₂ | 99% | |

| Ethyl 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylate | DCC, DMAP | CH₂Cl₂ | 56% |

Optimization of Reaction Conditions for Yield and Purity

Optimization strategies focus on solvent selection, catalyst loading, and temperature control. The esterification of 3-thiopheneacetic acid in ethanol with H₂SO₄ achieves near-quantitative yields due to the polar protic solvent’s ability to stabilize carbocation intermediates . Conversely, halogenation reactions require aprotic solvents like acetic acid to prevent undesired side reactions .

Chromatographic purification (e.g., silica gel with ethyl acetate/heptane gradients) is routinely employed to isolate intermediates . For instance, ethyl 5-(thiophen-3-ylmethyl)-1,2,4-oxadiazole-3-carboxylate is purified using flash chromatography, yielding 38% of the desired product .

Q & A

Q. What synthetic methodologies are most effective for producing (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid?

Methodological Answer:

- Stepwise Cyclization : Begin with thiophene-2-carbaldehyde and methyl thiourea to form the thiazole core. Introduce the acetic acid moiety via nucleophilic substitution using chloroacetic acid under basic conditions (e.g., KOH in ethanol) .

- Purification : Recrystallize intermediates from ethanol-DMF (1:3 v/v) to remove unreacted starting materials, as described for analogous thiazole-acetic acid derivatives .

- Yield Optimization : Use triethylamine as a catalyst to enhance reaction efficiency, achieving yields >75% in cyclization steps .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Employ HPLC-DAD with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, 70:30) to assess purity (>98%) and detect trace impurities .

- Spectroscopic Confirmation :

- IR : Confirm the presence of carboxylic acid (-COOH) at ~1700 cm⁻¹ and thiazole C=N stretching at ~1600 cm⁻¹ .

- ¹H/¹³C NMR : Identify the thienyl protons (δ 7.2–7.5 ppm) and acetic acid methylene group (δ 3.8–4.1 ppm) .

- Elemental Analysis : Match experimental C, H, N values to theoretical calculations within ±0.4% .

Q. What solvent systems are suitable for improving the compound’s solubility in biological assays?

Methodological Answer:

- Polar Solvents : Use DMSO for stock solutions (50 mM) due to the compound’s low aqueous solubility.

- Buffer Systems : For in vitro studies, dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

- Critical Micelle Concentration (CMC) : Test surfactants like Pluronic F-68 at 0.01% w/v to enhance solubility without cytotoxicity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) to reduce variability .

- Impurity Analysis : Use LC-MS to detect degradation products (e.g., hydrolyzed acetic acid moiety) that may skew IC₅₀ values .

- Dose-Response Reproducibility : Conduct triplicate experiments with positive controls (e.g., GW501516 for PPARδ activation) to validate activity thresholds .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to PPARδ (PDB ID: 5U42). Focus on hydrogen bonding between the acetic acid group and Arg248/His413 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thiazole-thienyl moiety in the ligand-binding domain .

- QSAR Modeling : Corolate logP values (calculated: 2.8) with antimicrobial activity using Random Forest algorithms .

Q. How does the compound’s solid-state polymorphism affect its pharmacokinetics?

Methodological Answer:

- Solid-State NMR : Characterize polymorphs (e.g., Form I vs. Form II) via ¹³C CP/MAS to identify hydrogen-bonding networks influencing dissolution rates .

- DSC/TGA : Compare melting endotherms (ΔH ~150–160°C) and thermal stability profiles to select the most bioavailable form .

- In Vivo Correlation : Administer polymorphic forms to Sprague-Dawley rats and measure plasma Cmax using LC-MS/MS .

Q. What mechanisms underlie its reported antimicrobial vs. cytotoxic effects?

Methodological Answer:

- ROS Modulation : Quantify intracellular ROS in S. aureus (via DCFH-DA assay) to link thiazole-mediated oxidative stress to bactericidal activity .

- Apoptosis Pathways : Perform Western blotting for caspase-3/9 in HeLa cells to differentiate cytotoxic mechanisms from antimicrobial action .

- Metabolomics : Use GC-MS to profile ATP/ADP ratios in treated cells, identifying metabolic disruptions specific to cancer vs. bacterial cells .

Q. How can structural analogs be designed to enhance target selectivity?

Methodological Answer:

- Scaffold Hybridization : Replace the thienyl group with morpholinomethyl (see ) to improve solubility and reduce off-target binding .

- Isosteric Replacement : Substitute the acetic acid with tetrazole (e.g., ) to enhance metabolic stability while retaining PPARδ affinity .

- SAR Libraries : Synthesize 10–15 derivatives with varied alkyl chains (C1–C4) at the 2-methyl position and screen via high-content imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.